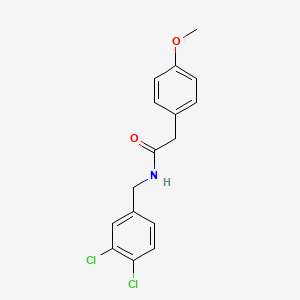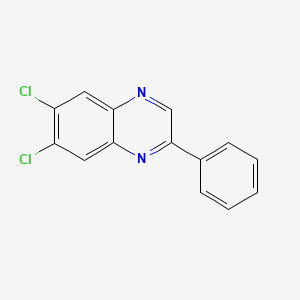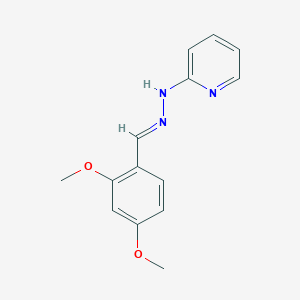![molecular formula C16H16N4O2S B5714729 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole, also known as DMTS, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
作用機序
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. By inhibiting CA IX, 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole reduces the acidity of the tumor microenvironment, making it less hospitable to cancer cells. This mechanism of action has been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been found to have a number of biochemical and physiological effects. In addition to its inhibition of CA IX, 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. These effects contribute to the compound's potential as a therapeutic agent in cancer treatment.
実験室実験の利点と制限
One advantage of 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is its selectivity for CA IX, which makes it a promising candidate for cancer treatment. Additionally, 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been found to have low toxicity in vitro and in vivo. However, one limitation of 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is its relatively low yield in the synthesis process. Additionally, further research is needed to fully understand the compound's potential side effects and interactions with other drugs.
将来の方向性
There are a number of future directions for research on 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole in humans. If successful, 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole could represent a promising new treatment option for cancer patients.
合成法
The synthesis of 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole involves the reaction of 2,4-dimethylphenylhydrazine with phenylsulfonyl chloride, followed by the addition of sodium azide and copper sulfate. The resulting compound is then purified through recrystallization. The yield of this synthesis method is approximately 50%.
科学的研究の応用
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been extensively studied for its potential as a therapeutic agent in cancer treatment. The compound has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
5-(benzenesulfonylmethyl)-1-(2,4-dimethylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-12-8-9-15(13(2)10-12)20-16(17-18-19-20)11-23(21,22)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQMRUOYWSHRTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)

![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)




![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)


![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)